molecular formula C18H25N3OS B2882539 N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide CAS No. 1423420-71-6

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide

Katalognummer B2882539
CAS-Nummer: 1423420-71-6
Molekulargewicht: 331.48
InChI-Schlüssel: RRUCDOURYSQJRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide, also known as CTB or Compound 21, is a small molecule drug that has been widely studied for its potential therapeutic applications. CTB is a potent agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism.

Wirkmechanismus

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide exerts its effects through the activation of GPR40, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR40 activation leads to the release of insulin and incretin hormones, which regulate glucose and lipid metabolism. This compound has also been shown to modulate the activity of other signaling pathways, such as the AMP-activated protein kinase (AMPK) and the nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also stimulates insulin secretion from pancreatic beta cells and enhances the release of incretin hormones from intestinal enteroendocrine cells. This compound has been reported to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide is a potent and selective GPR40 agonist that has been extensively characterized in vitro and in vivo. It has been shown to be effective in animal models of obesity and diabetes, and its effects on glucose and lipid metabolism are well established. However, this compound has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for the study of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide. One area of research is the development of more potent and selective GPR40 agonists, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of this compound's effects on other signaling pathways, such as the mTOR and MAPK pathways, which are involved in cell growth and proliferation. Additionally, the development of this compound-based imaging agents may enable the non-invasive detection of GPR40 expression in vivo.

Synthesemethoden

The synthesis of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide involves several steps, including the reaction of 4-cyanothiophenol with 4-bromoacetophenone to form 4-cyanothian-4-yl-4-bromoacetophenone, followed by the reaction with diethylamine to produce this compound. The purity and yield of this compound can be improved through various purification methods, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, as well as to stimulate insulin secretion from pancreatic beta cells. This compound has also been investigated for its potential anti-inflammatory and neuroprotective effects.

Eigenschaften

IUPAC Name

N-(4-cyanothian-4-yl)-4-(diethylaminomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-3-21(4-2)13-15-5-7-16(8-6-15)17(22)20-18(14-19)9-11-23-12-10-18/h5-8H,3-4,9-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUCDOURYSQJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.